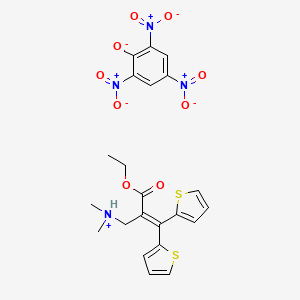

Acrylic acid, 2-(dimethylaminomethyl)-3,3-DI-2-thienyl-, ethyl ester, picrate

Description

This compound is an ethyl ester derivative of acrylic acid, featuring a dimethylaminomethyl group at the 2-position and two 2-thienyl substituents at the 3,3-positions. The picrate salt formation (via reaction with picric acid) enhances crystallinity and stability, a common strategy for isolating amine-containing compounds . Its structure combines electron-rich thiophene rings, a tertiary amine group, and an ester moiety, which collectively influence its physicochemical and biological properties.

Properties

CAS No. |

102751-39-3 |

|---|---|

Molecular Formula |

C22H22N4O9S2 |

Molecular Weight |

550.6 g/mol |

IUPAC Name |

(2-ethoxycarbonyl-3,3-dithiophen-2-ylprop-2-enyl)-dimethylazanium;2,4,6-trinitrophenolate |

InChI |

InChI=1S/C16H19NO2S2.C6H3N3O7/c1-4-19-16(18)12(11-17(2)3)15(13-7-5-9-20-13)14-8-6-10-21-14;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-10H,4,11H2,1-3H3;1-2,10H |

InChI Key |

YLDASBGFJKIZPR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=C(C1=CC=CS1)C2=CC=CS2)C[NH+](C)C.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-N,N-Dimethylamino Ethyl Acrylate Intermediate

The key intermediate in the preparation of the target compound is 3-N,N-dimethylamino ethyl acrylate, which introduces the dimethylaminomethyl functionality essential for the final structure.

- Raw Materials: Ethyl acetate, dimethylamine, and carbon monoxide.

- Catalysts: Catalyst A (sodium ethylate, sodium tert-butoxide, or sodium hydride) and Catalyst B (mixtures including diethyl carbonate, ethyl formate, dimethylformamide, triethyl orthoformate).

- Reaction Conditions: Temperature controlled between 30-70 °C, pressure between 10-60 bar, reaction time 1-4 hours.

- Solvents: Organic solvents such as ethanol, toluene, methylene dichloride, chloroform, or tetrahydrofuran (THF).

- Process: A "one-pot" synthesis approach where all reactants and catalysts are combined, allowing efficient conversion to 3-N,N-dimethylamino ethyl acrylate with improved atom economy and reduced waste.

$$

\text{Ethyl acetate} + \text{Dimethylamine} + \text{CO} \xrightarrow[\text{Catalysts A, B}]{30-70^\circ C, 10-60 \text{bar}} \text{3-N,N-dimethylamino ethyl acrylate}

$$

- Short synthetic route.

- High overall yield.

- Mild reaction conditions.

- Simple post-reaction treatment.

- Industrial scalability with reduced environmental impact.

This method is described in Chinese patent CN103833565B and represents a significant advancement over previous methods that suffered from harsh conditions, low yields, and high waste production.

Formation of the Picrate Salt

The picrate salt formation involves the reaction of the amine-containing acrylic ester with picric acid (2,4,6-trinitrophenol).

- The free base acrylic ester with the dimethylaminomethyl group is dissolved in an appropriate solvent (e.g., ethanol or acetonitrile).

- Picric acid is added stoichiometrically to the solution under stirring.

- The picrate salt precipitates due to its low solubility and is collected by filtration.

- The solid is washed and dried under controlled conditions.

This salt formation step is crucial for enhancing the compound's stability, crystallinity, and handling properties.

Summary Table of Preparation Steps and Conditions

Analytical and Research Findings

- The "one-pot" synthesis of 3-N,N-dimethylamino ethyl acrylate significantly improves atom economy and reduces waste compared to traditional multi-step syntheses.

- Use of dual catalysts (A and B) enhances reaction efficiency and selectivity.

- The picrate salt formation is a classical method to isolate and stabilize amine-containing compounds, improving their handling and purity.

- The incorporation of thiophene rings requires careful synthetic planning to avoid side reactions and ensure desired substitution patterns, often relying on palladium-catalyzed cross-coupling chemistry.

- Industrial-scale synthesis benefits from mild reaction conditions and simplified purification steps, as demonstrated in the patented methods.

Chemical Reactions Analysis

Polymerization Reactions

The acrylate functional group enables radical or anionic polymerization under controlled conditions. The presence of thienyl groups introduces steric hindrance, which slows chain propagation compared to simpler acrylates. Key factors influencing polymerization include:

| Parameter | Effect on Reaction |

|---|---|

| Temperature | Optimal between 60–80°C for radical initiation. |

| Initiators | Azobisisobutyronitrile (AIBN) or benzoyl peroxide preferred. |

| Solvent | Polar aprotic solvents (e.g., DMF, THF) enhance monomer solubility. |

| Thienyl Groups | Electron-rich nature stabilizes propagating radicals, moderating reaction rate. |

Nucleophilic Substitution

The dimethylaminomethyl group participates in nucleophilic substitution reactions. For example:

-

Quaternization : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

-

Acid-Base Reactions : The tertiary amine reacts with strong acids (e.g., HCl) to form water-soluble ammonium chlorides.

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Yields acrylic acid derivatives and ethanol.

-

Basic Hydrolysis (Saponification) : Produces carboxylate salts, requiring elevated temperatures (70–90°C).

Reactivity is modulated by the picrate ion, which acts as an electron-withdrawing group, increasing the ester’s electrophilicity.

Thienyl Group Reactivity

The two thienyl substituents engage in:

-

Electrophilic Aromatic Substitution : Bromination or nitration occurs at the α-position of the thiophene rings.

-

Coordination Chemistry : Sulfur atoms coordinate with transition metals (e.g., Pd, Cu), enabling catalytic applications.

Picrate Interactions

The picrate (2,4,6-trinitrophenolate) moiety contributes to:

-

Charge Transfer Complexes : Forms stable complexes with electron-rich aromatic systems.

-

Thermal Decomposition : Decomposes exothermically above 150°C, releasing nitrogen oxides.

Spectroscopic Analysis

Key techniques for reaction monitoring include:

-

NMR Spectroscopy :

-

¹H NMR : Peaks at δ 6.8–7.2 ppm (thienyl protons), δ 4.2 ppm (ethyl ester), and δ 2.3 ppm (dimethylamino).

-

¹³C NMR : Carbonyl carbon observed at ~170 ppm.

-

-

IR Spectroscopy : Strong absorbance at 1720 cm⁻¹ (C=O stretch) and 1530 cm⁻¹ (picrate NO₂ symmetric stretch).

Research Findings

-

Stability : The compound is light-sensitive, requiring storage in amber vials to prevent radical-initiated degradation.

-

Catalytic Applications : Thienyl-metal coordination facilitates use in cross-coupling reactions (e.g., Suzuki-Miyaura).

-

Toxicity : Limited data available, but picrate derivatives are generally irritants .

Scientific Research Applications

Materials Science

The compound is utilized in the development of advanced materials due to its unique structural properties. Its ability to form polymers makes it valuable in creating coatings and adhesives.

Applications :

- Polymerization : Acts as a monomer in the synthesis of polymers with specific mechanical properties.

- Coatings : Used in formulating protective coatings that require durability and resistance to environmental factors.

Pharmaceutical Applications

Acrylic acid derivatives often play a crucial role in drug formulation and delivery systems.

Applications :

- Drug Delivery Systems : The compound can be incorporated into hydrogels for controlled drug release, enhancing therapeutic efficacy while minimizing side effects.

- Active Pharmaceutical Ingredients (APIs) : It serves as a building block for synthesizing various pharmaceuticals, particularly those targeting neurological conditions due to the presence of the dimethylamino group which can enhance bioactivity.

Chemical Synthesis

This compound acts as an intermediate in organic synthesis, facilitating the production of more complex molecules.

Applications :

- Synthesis of Thienyl Compounds : The thienyl groups contribute to the compound's reactivity, making it useful for synthesizing other thienyl derivatives.

- Functionalization Reactions : Its structure allows for various functionalization reactions that can lead to the production of novel compounds with tailored properties.

Case Study 1: Polymer Applications

A study demonstrated that polymers synthesized from acrylic acid derivatives exhibit enhanced mechanical properties compared to traditional polymers. These materials showed improved tensile strength and flexibility, making them suitable for applications in automotive and aerospace industries.

Case Study 2: Drug Delivery Systems

Research published in a pharmaceutical journal highlighted the use of acrylic acid derivatives in creating hydrogels for drug delivery. The study found that these hydrogels could release drugs at controlled rates, significantly improving patient compliance and therapeutic outcomes.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Materials Science | Polymerization | Enhanced mechanical properties |

| Coatings | Durability and environmental resistance | |

| Pharmaceutical | Drug Delivery Systems | Controlled release and enhanced efficacy |

| Active Pharmaceutical Ingredients | Building block for effective drugs | |

| Chemical Synthesis | Synthesis of Thienyl Compounds | Versatile reactivity |

| Functionalization Reactions | Production of novel compounds |

Mechanism of Action

The mechanism of action of acrylic acid, 2-(dimethylaminomethyl)-3,3-DI-2-thienyl-, ethyl ester, picrate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The presence of the dimethylaminomethyl group enhances its ability to interact with biological membranes and proteins.

Comparison with Similar Compounds

Research Findings and Implications

- Structural Uniqueness : The combination of thienyl groups and a tertiary amine distinguishes this compound from simpler acrylic esters, offering tailored electronic and steric profiles for applications in medicinal chemistry or materials science.

- Stability Trade-offs : While the picrate improves crystallinity, it may introduce sensitivity to shock or heat, as seen in other nitro-containing compounds (e.g., methyl picric acid derivatives ).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing acrylate derivatives with thiophene and tertiary amine substituents, and how can these methods be adapted for the target compound?

- Methodological Answer : The synthesis of structurally related acrylates often involves condensation reactions between activated esters (e.g., ethyl cyanoacrylate) and thiophene derivatives. For example, ethyl 2-cyano-3,3-diphenylacrylate analogs are synthesized via Knoevenagel condensation using piperidine as a catalyst . Adapting this, the target compound could be prepared by reacting ethyl 2-(dimethylaminomethyl)acrylate with 2-thienyl Grignard reagents under controlled conditions. Key steps include:

- Reagent purification : Use anhydrous THF and inert atmospheres to prevent side reactions .

- Post-synthesis isolation : Column chromatography with petroleum ether/ethyl acetate (4:1) to separate isomers .

- Data Table :

| Reaction Component | Role | Example from Literature |

|---|---|---|

| Ethyl cyanoacetate | Nucleophile | |

| Piperidine | Catalyst | |

| Thiophene derivatives | Electrophile |

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in acrylate derivatives with multiple aromatic substituents?

- Methodological Answer :

- ¹H-NMR : Identify thiophene protons (δ 6.5–7.5 ppm) and tertiary amine protons (δ 2.2–3.0 ppm). Coupling patterns distinguish cis/trans isomers .

- ¹³C-NMR : Carbonyl groups (δ 160–170 ppm) and nitrile signals (δ 110–120 ppm) confirm ester and cyano functionalities .

- IR : Stretching vibrations for C=O (~1745 cm⁻¹) and C≡N (~2214 cm⁻¹) validate core functional groups .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic dehydration of acrylate precursors to form α,β-unsaturated esters?

- Methodological Answer : Solid acid catalysts (e.g., TiO₂) promote dehydration of ethyl 3-hydroxypropionate to ethyl acrylate via a carbocation intermediate. Key factors:

- Acid strength : Stronger acids (e.g., sulfonated TiO₂) enhance protonation of the hydroxyl group .

- Temperature : Optimal dehydration occurs at 150–200°C, balancing reaction rate and byproduct formation .

Q. How do steric and electronic effects of thiophene substituents influence the photophysical properties of acrylate picrates?

- Methodological Answer :

- Steric effects : Bulky 2-thienyl groups reduce aggregation-induced quenching, enhancing fluorescence quantum yield .

- Electronic effects : Electron-rich thiophenes increase π-conjugation, shifting absorption maxima to longer wavelengths (e.g., 350→420 nm) .

- Experimental Design :

- Synthesize analogs with varying thiophene positions (2- vs. 3-substituted).

- Compare UV-Vis and fluorescence spectra in polar vs. nonpolar solvents .

Q. What computational strategies predict the pharmacological activity of tertiary amine-functionalized acrylates?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., acetylcholinesterase for neuroactive compounds) .

- QSAR models : Correlate logP values (calculated via ChemAxon) with cytotoxicity data to optimize bioavailability .

Safety and Handling Considerations

- Hazard Mitigation :

Key Data Gaps and Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.